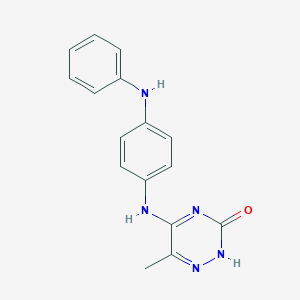
5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one, also known as AMT, is a potent and selective inhibitor of protein kinase B/Akt. It has been shown to have promising potential in the treatment of cancer and other diseases related to aberrant Akt signaling.
作用機序
5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one works by inhibiting the activity of Akt, a protein kinase that plays a critical role in cell survival and proliferation. Akt is frequently overactive in cancer cells, leading to uncontrolled growth and resistance to treatment. By inhibiting Akt, 5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one can induce cancer cell death and sensitize cells to other treatments.
Biochemical and physiological effects:
5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one has been shown to induce apoptosis (cell death) in cancer cells, as well as inhibit cell proliferation and migration. Additionally, 5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one has been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply. This can help to slow or stop the growth of tumors.
実験室実験の利点と制限
One advantage of using 5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one in lab experiments is its selectivity for Akt. This allows researchers to specifically target the Akt pathway without affecting other cellular processes. However, 5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one can be difficult to work with due to its low solubility and stability. Additionally, its potency can make it challenging to find the optimal concentration for experiments.
将来の方向性
There are several potential future directions for research on 5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one. One area of interest is the development of more potent and selective Akt inhibitors. Additionally, researchers are exploring the use of 5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one in combination with other cancer treatments to enhance their efficacy. Finally, there is interest in studying the effects of 5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one on other diseases related to Akt signaling, such as diabetes and neurodegenerative disorders.
Conclusion:
In conclusion, 5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one is a promising compound with potential applications in cancer treatment and other diseases related to Akt signaling. Its selectivity for Akt makes it an attractive target for research, although its low solubility and stability can pose challenges in lab experiments. With continued research, 5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one may prove to be a valuable tool in the fight against cancer and other diseases.
合成法
The synthesis of 5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one involves the reaction of 4-anilinoaniline with 6-methyl-1,2,4-triazin-3(2H)-one in the presence of a catalyst. The resulting compound is then purified using column chromatography. The yield of this reaction is typically around 50%.
科学的研究の応用
5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, 5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
特性
製品名 |
5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one |
|---|---|
分子式 |
C16H15N5O |
分子量 |
293.32 g/mol |
IUPAC名 |
5-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C16H15N5O/c1-11-15(19-16(22)21-20-11)18-14-9-7-13(8-10-14)17-12-5-3-2-4-6-12/h2-10,17H,1H3,(H2,18,19,21,22) |
InChIキー |
GEYABZPBGAUMFN-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=O)N=C1NC2=CC=C(C=C2)NC3=CC=CC=C3 |
正規SMILES |
CC1=NNC(=O)N=C1NC2=CC=C(C=C2)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B254070.png)
![Ethyl 4-{[2-chloro-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate](/img/structure/B254074.png)


![N-[4-(aminocarbonyl)phenyl]-2-chloro-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B254079.png)
![N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide](/img/structure/B254080.png)

![Propyl 3-[(4-benzyl-1-piperazinyl)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate](/img/structure/B254087.png)

![N~2~-(4-chlorophenyl)-N~3~-(4-isopropoxyphenyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B254089.png)
![N3-(5-chloro-2-methoxyphenyl)-N2-(2,3-dimethylphenyl)-7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B254090.png)
![2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]-N-pentylacetamide](/img/structure/B254092.png)
![1-(cyclohexylcarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline](/img/structure/B254093.png)